2,2-difluoro-N-methoxy-N-methyl-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-N-methoxy-N-methyl-2-phenoxyacetamide is an organic compound with the molecular formula C10H11F2NO2 It is characterized by the presence of two fluorine atoms, a methoxy group, a methyl group, and a phenoxy group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-methoxy-N-methyl-2-phenoxyacetamide typically involves the reaction of 2,2-difluoroacetic acid with N-methoxy-N-methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,2-difluoroacetic acid+N-methoxy-N-methylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-N-methoxy-N-methyl-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-N-methoxy-N-methyl-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of agrochemicals or specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2-difluoro-N-methoxy-N-methyl-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The methoxy and phenoxy groups contribute to its overall lipophilicity and ability to cross cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-N-methoxy-N-methylacetamide
- 2,2-Difluoro-2-(trimethylsilyl)acetonitrile
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Uniqueness
2,2-Difluoro-N-methoxy-N-methyl-2-phenoxyacetamide is unique due to the presence of both methoxy and phenoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and specificity in its interactions with molecular targets.
Eigenschaften
Molekularformel |
C10H11F2NO3 |
---|---|
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
2,2-difluoro-N-methoxy-N-methyl-2-phenoxyacetamide |
InChI |
InChI=1S/C10H11F2NO3/c1-13(15-2)9(14)10(11,12)16-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
LJWDGZZVZULOIG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C(OC1=CC=CC=C1)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.